Bestatinhydrochlorid

Übersicht

Beschreibung

Bestatin hydrochloride, also known as Ubenimex, is a synthetic dipeptide that was originally isolated from the bacterium Streptomyces olivoreticuli. It is a potent inhibitor of several aminopeptidases, including leucine aminopeptidase, aminopeptidase B, and triaminopeptidase. Bestatin hydrochloride has shown significant antitumor properties and is being studied for its potential therapeutic applications in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Bestatin Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chirales Bauelement und chiraler Katalysator/Ligand in der asymmetrischen Synthese verwendet.

Biologie: Es dient als Proteaseinhibitor zur Reinigung von Proteinen.

Medizin: Bestatin Hydrochlorid wird wegen seiner potenziellen Verwendung bei der Behandlung von akuter myeloischer Leukämie, Lungenkrebs und Nasopharynxkarzinom untersucht. Es wird auch zur Behandlung von Hypercholesterinämie eingesetzt.

Industrie: Es wird bei der Entwicklung neuer Therapeutika und als Werkzeug in der biochemischen Forschung eingesetzt .

5. Wirkmechanismus

Bestatin Hydrochlorid übt seine Wirkung aus, indem es Aminopeptidasen hemmt, darunter Leucinaminopeptidase, Aminopeptidase B und Triaminopeptidase. Es bindet an die aktive Stelle dieser Enzyme und verhindert den Abbau von Peptidbindungen. Diese Hemmung führt zur Anhäufung von Peptiden, was verschiedene biologische Wirkungen haben kann. Bestatin Hydrochlorid hemmt auch Leukotrien A4 Hydrolase, die eine Rolle bei Entzündungen und der Immunantwort spielt .

Wirkmechanismus

Target of Action

Bestatin hydrochloride, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in protein degradation and modulation of some bioactive peptides.

Mode of Action

Bestatin hydrochloride interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of these aminopeptidases, preventing them from cleaving amino acids from the N-terminus of proteins and peptides . This inhibition can lead to the accumulation of certain peptides in the body, affecting various physiological processes.

Biochemical Pathways

The inhibition of aminopeptidases by Bestatin hydrochloride affects several biochemical pathways. For instance, it can protect endogenous opioid peptides, such as Met-enkaphalins, Leu-enkaphalins, and β-Endorphin, from degradation . These peptides are involved in pain perception and immune response modulation. By protecting these peptides from degradation, Bestatin hydrochloride can enhance their analgesic and immunomodulatory effects .

Pharmacokinetics

The pharmacokinetics of Bestatin hydrochloride in mice are dependent on the route of administration . Following intravenous administration, it has a short half-life (1.69 min t1/2α and 12.8 min t1/2β), but a high initial serum level . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), Bestatin hydrochloride has longer half-lives . The maximum area under the concentration-time curve occurs following intravenous and intramuscular administration, with a lower level following oral or intraperitoneal administration .

Result of Action

The inhibition of aminopeptidases by Bestatin hydrochloride leads to various molecular and cellular effects. It can enhance the proliferation of normal human bone marrow granulocyte–macrophage progenitor cells, exert a direct stimulating effect on lymphocytes, and have an indirect effect on monocytes . It also exhibits analgesic activity by protecting endogenous opioid peptides from degradation . Furthermore, it has been studied for use in the treatment of acute myelocytic leukemia .

Biochemische Analyse

Biochemical Properties

Bestatin hydrochloride plays a crucial role in biochemical reactions by inhibiting aminopeptidases, which are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates. Specifically, Bestatin hydrochloride inhibits aminopeptidase N (APN), aminopeptidase B, and leukotriene A4 hydrolase . These interactions prevent the breakdown of peptides, thereby modulating various physiological processes, including immune responses and inflammation.

Cellular Effects

Bestatin hydrochloride exerts significant effects on various cell types and cellular processes. It enhances the differentiation of acute promyelocytic leukemia (APL) cells and inhibits the phosphorylation of p38 MAPK, a key signaling molecule . Additionally, Bestatin hydrochloride reduces the growth rate and division frequency of cells, leading to slower cell cycle progression . It also inhibits aminopeptidase activity in cell lysates, affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Bestatin hydrochloride exerts its effects by binding to and inhibiting specific aminopeptidases, such as aminopeptidase N (APN) and leukotriene A4 hydrolase . This inhibition disrupts the normal function of these enzymes, leading to altered peptide processing and modulation of signaling pathways. Bestatin hydrochloride also affects gene expression by inhibiting the activity of enzymes involved in peptide degradation, thereby influencing cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bestatin hydrochloride change over time. The compound is stable and maintains its inhibitory activity for extended periods. Prolonged exposure to Bestatin hydrochloride can lead to degradation and reduced efficacy . Long-term studies have shown that Bestatin hydrochloride can induce apoptosis in tumor cells and enhance immune responses over time .

Dosage Effects in Animal Models

The effects of Bestatin hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits aminopeptidase activity and enhances immune responses without causing significant toxicity . At higher doses, Bestatin hydrochloride can induce adverse effects, such as reduced T-cell counts and potential toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Bestatin hydrochloride is involved in metabolic pathways related to peptide degradation. It interacts with enzymes such as aminopeptidase N (APN) and leukotriene A4 hydrolase, inhibiting their activity and altering metabolic flux . This inhibition affects the levels of metabolites and modulates various physiological processes, including immune responses and inflammation.

Transport and Distribution

Within cells and tissues, Bestatin hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on aminopeptidases. The distribution of Bestatin hydrochloride within cells and tissues is crucial for its efficacy and therapeutic potential.

Subcellular Localization

Bestatin hydrochloride is localized to specific subcellular compartments, where it exerts its activity. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of Bestatin hydrochloride is essential for its function, as it ensures that the compound reaches its target enzymes and modulates their activity effectively.

Vorbereitungsmethoden

Die Synthese von Bestatin Hydrochlorid umfasst mehrere Schritte, beginnend mit einer gängigen Vorläuferstrategie. Eine der Methoden beinhaltet die Verwendung von α,β-ungesättigten Estern als gemeinsamen Vorläufer. Die Synthese umfasst milde Reaktionsbedingungen, gute Ausbeuten und exzellente Stereoselektivität. Eine mildere Methode unter Verwendung von Magnesium in trockenem Methanol unter Rückflussbedingungen für 12 Stunden wird ebenfalls eingesetzt. Der letzte Schritt beinhaltet die Verwendung von 6N Salzsäure in Dioxan zur Herstellung von Bestatin Hydrochlorid .

Analyse Chemischer Reaktionen

Bestatin Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, was zur Bildung von Analogen mit unterschiedlichen Eigenschaften führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Bestatin Hydrochlorid ist einzigartig in seiner Fähigkeit, mehrere Aminopeptidasen mit hoher Spezifität zu hemmen. Ähnliche Verbindungen umfassen:

Amastatin: Ein weiterer Aminopeptidase-Inhibitor mit einer anderen Struktur und Spezifität.

Pepstatin: Ein Inhibitor von Aspartylproteasen, strukturell unterschiedlich von Bestatin Hydrochlorid.

E-64: Ein Cysteinprotease-Inhibitor mit einem anderen Wirkmechanismus.

Bestatin Hydrochlorid zeichnet sich durch sein breites Wirkungsspektrum und seine potenziellen therapeutischen Anwendungen bei Krebs und anderen Krankheiten aus .

Biologische Aktivität

Bestatin hydrochloride, also known as Ubenimex, is a low-molecular-weight dipeptide that exhibits a range of biological activities, particularly in the fields of oncology and immunology. This article provides a detailed overview of its biological activities, including its mechanisms of action, clinical applications, and recent research findings.

Bestatin acts primarily as a competitive inhibitor of various aminopeptidases, notably:

- Aminopeptidase B (Ki = 2 nM)

- Leucine aminopeptidase (Ki = 20 nM)

- Aminopeptidase N (CD13)

These enzymes are involved in the degradation of proteins and peptides, influencing processes such as tumor growth and immune responses . By inhibiting these enzymes, bestatin alters the availability of amino acids and peptides that can affect cell signaling and proliferation.

Antitumor Activity

Bestatin has demonstrated anti-tumor properties in various studies. For instance, a randomized double-blind placebo-controlled trial involving patients with completely resected stage I squamous-cell lung carcinoma found that those treated with bestatin had a 5-year overall survival rate of 81%, compared to 74% in the placebo group (P = 0.033) . The drug's efficacy appears to be linked to its ability to enhance immune responses, particularly through the stimulation of T cells and natural killer (NK) cells .

Case Study: Acute Myelogenous Leukemia (AML)

In a cooperative randomized study assessing bestatin alongside chemotherapy for adults with acute non-lymphocytic leukemia (ANLL), results indicated that the bestatin group achieved a statistically significant prolongation of survival compared to controls. Specifically, older patients (ages 50-65) benefited most from treatment, showing improved remission rates and overall survival .

Immunomodulatory Effects

Bestatin is recognized for its immunomodulatory effects , enhancing the proliferation of bone marrow cells and promoting immune restoration. It has been used in combination therapies to improve outcomes in cancer treatment by boosting the body’s natural defenses against tumors .

Antimalarial Activity

Recent studies have also highlighted bestatin's potential against malaria. It has been shown to inhibit the growth of Plasmodium falciparum parasites both in vitro and in vivo. The compound interferes with hemoglobin catabolism in these parasites, leading to reduced hemozoin formation, a byproduct of hemoglobin digestion . This positions bestatin as a candidate for further research in antimalarial therapies.

Development of Hybrid Compounds

Innovations in drug design have led to the creation of hybrid compounds incorporating bestatin. For example, a bestatin-SAHA hybrid was developed that acts as both an aminopeptidase N inhibitor and a histone deacetylase (HDAC) inhibitor. This compound showed enhanced anti-angiogenic activity compared to bestatin alone .

Summary Table of Biological Activities

Eigenschaften

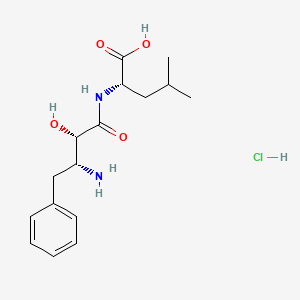

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFITZJGKUSDK-UDYGKFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65391-42-6 | |

| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBENIMEX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.